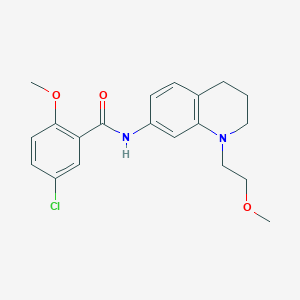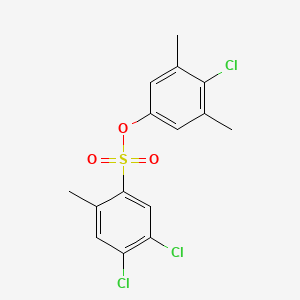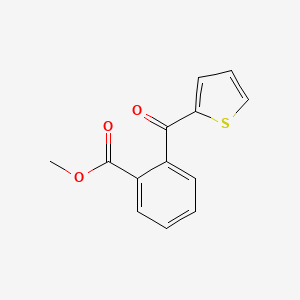
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea, also known as HMSBU, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea is not fully understood. However, it has been proposed that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce the expression of certain tumor markers, and induce apoptosis in cancer cells. In addition, this compound has been reported to have antioxidant properties and to increase the activity of certain antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea in lab experiments is its high purity and yield. In addition, its anti-inflammatory and anti-tumor properties make it a useful tool for studying these processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea. Some possible areas of investigation include its potential use in the treatment of inflammatory and tumor-related diseases, its use as a diagnostic tool for cancer, and its potential use as a pesticide. In addition, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential toxicity.
Synthesis Methods
The synthesis of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea involves the reaction of 1,4-butandiol with thioacetic acid followed by the reaction with 2-methoxyethylisocyanate. The final product is obtained by the reaction of the intermediate product with hydroxylamine hydrochloride. This method has been reported to yield high purity and high yield of this compound.
Scientific Research Applications
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea has been extensively studied for its potential applications in various fields. In the biomedical field, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a diagnostic tool for cancer. In addition, this compound has been investigated for its potential use in the agricultural industry as a pesticide.
Properties
IUPAC Name |
1-(2-hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S/c1-14-5-4-10-9(13)11-7-8(12)3-6-15-2/h8,12H,3-7H2,1-2H3,(H2,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQZUNBMNVUYLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(CCSC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2360118.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2360121.png)

![(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride](/img/structure/B2360123.png)

![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2360129.png)


![3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2360135.png)



![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
